molecular formula C10H20ClNO3 B1493198 2-chloro-N,N-bis(2-methoxyethyl)butanamide CAS No. 2098001-67-1

2-chloro-N,N-bis(2-methoxyethyl)butanamide

Cat. No.: B1493198
CAS No.: 2098001-67-1
M. Wt: 237.72 g/mol
InChI Key: QRTVWUBLXYZJKZ-UHFFFAOYSA-N
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Description

2-chloro-N,N-bis(2-methoxyethyl)butanamide (CAS 2098001-67-1) is a specialized organic compound with the molecular formula C10H20ClNO3 and a molecular weight of 237.72 g/mol . It belongs to the class of amide derivatives, characterized by a central 2-chlorobutanamide structure substituted with two N-(2-methoxyethyl) groups. This configuration integrates both a polar amide backbone and ether-containing side chains, suggesting potential utility as a versatile building block or intermediate in synthetic organic chemistry . The presence of multiple oxygen and nitrogen atoms indicates potential for coordination in metal-catalyzed reactions. For instance, zinc-catalyzed cross-coupling methodologies, which are gaining attention as less toxic alternatives to palladium and nickel catalysis, often employ structurally complex ligands and intermediates . The chloro and amide functional groups make this molecule a candidate for further chemical transformations, such as nucleophilic substitutions or as a precursor for generating chemical libraries in drug discovery research . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated laboratory setting. For more detailed safety information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

2-chloro-N,N-bis(2-methoxyethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClNO3/c1-4-9(11)10(13)12(5-7-14-2)6-8-15-3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTVWUBLXYZJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(CCOC)CCOC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Butanamide Derivatives

A common approach to prepare chlorinated amides involves the chlorination of the corresponding amide or acid derivative. For example, the chlorination of 2-aminobutyric acid derivatives using chlorinating agents such as bis(trichloromethyl)carbonate has been reported to yield chlorinated intermediates under controlled temperature conditions (-5 to 110°C) in organic solvents.

Step Reagents/Conditions Outcome Notes
1 2-Aminobutyric acid + Bis(trichloromethyl)carbonate Chlorination to 4-ethyl-2,5-oxazolidinedione intermediate Temperature: -5 to 110°C; Organic solvent
2 Ammoniation and acidification Formation of 2-aminobutyramide hydrochloride salt High yield, mild conditions

This method emphasizes mild reaction conditions, cost efficiency, and minimal waste generation, which are advantageous for industrial synthesis.

Amide Formation with Bis(2-methoxyethyl)amine

The introduction of the bis(2-methoxyethyl)amine group to form the N,N-bis(2-methoxyethyl)butanamide structure typically involves nucleophilic substitution or amidation reactions. While direct protocols for this specific substitution are scarce, analogous methods for N,N-dimethyl or N,N-dialkyl amides suggest the following:

  • Reaction of chlorinated butanamide intermediates with bis(2-methoxyethyl)amine under controlled conditions to substitute the chlorine atom with the bis(2-methoxyethyl)amine group.
  • Use of suitable solvents (e.g., ethanol, tetrahydrofuran) and bases (e.g., potassium hydroxide, sodium hydroxide) to facilitate nucleophilic substitution.
Step Reagents/Conditions Outcome Notes
1 Chlorinated butanamide + bis(2-methoxyethyl)amine Nucleophilic substitution to form N,N-bis(2-methoxyethyl)butanamide Solvent: ethanol or THF; Base: KOH or NaOH
2 Purification Isolation of pure 2-chloro-N,N-bis(2-methoxyethyl)butanamide Recrystallization or chromatography

Alternative Synthetic Routes

Other synthetic strategies involve multi-step reactions starting from simpler amides or chloroacetamides, followed by substitution with bis(2-methoxyethyl)amine or related nucleophiles. These routes often use:

  • Preparation of N-protected chloroketones or chloromethyl ketones as intermediates.
  • Reduction and epoxide formation followed by ring opening with bis(2-methoxyethyl)amine.

Research Findings and Data Summary

Due to the scarcity of direct reports on this exact compound, the following table summarizes analogous preparation data from related chlorinated amides and bis(2-methoxyethyl) substituted amides, highlighting yields, conditions, and purification methods.

Reference Compound Type Key Reactions Yield (%) Temperature (°C) Solvent Notes
Chlorinated butanamide salts Chlorination with bis(trichloromethyl)carbonate 70-85 -5 to 110 Organic solvents Mild conditions, high purity
N-protected chloroketones Reduction, epoxide formation, nucleophilic substitution 75-90 -10 to RT Ethanol, THF Use of bases like KOH preferred
2-chloro-N-arylacetamides Reaction with sodium chalcogenate 75-82 RT Ethanol Characterized by NMR, FT-IR

Analytical and Purification Techniques

Purification of the target compound typically involves:

  • Recrystallization from ethanol or similar solvents.
  • Filtration and drying under vacuum.
  • Characterization by elemental analysis, NMR spectroscopy, and IR spectroscopy to confirm structure and purity.

Summary Table of Preparation Methodology for this compound

Step Description Reagents/Conditions Expected Outcome
1 Chlorination of 2-aminobutyric acid or butanamide precursor Bis(trichloromethyl)carbonate, organic solvent, -5 to 110°C Chlorinated intermediate (e.g., oxazolidinedione)
2 Ammoniation and acidification Ammonia, acid treatment 2-aminobutyramide hydrochloride salt
3 Nucleophilic substitution Bis(2-methoxyethyl)amine, base (KOH/NaOH), ethanol/THF Formation of this compound
4 Purification Recrystallization, filtration, drying Pure target compound

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-bis(2-methoxyethyl)butanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The methoxyethyl groups can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.

Major Products

    Nucleophilic substitution: Formation of substituted amides.

    Hydrolysis: Formation of butanoic acid and N,N-bis(2-methoxyethyl)amine.

    Oxidation: Formation of aldehydes or carboxylic acids from the methoxyethyl groups.

Scientific Research Applications

2-chloro-N,N-bis(2-methoxyethyl)butanamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Material Science: Utilized in the preparation of polymers and resins with specific functional properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-bis(2-methoxyethyl)butanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Key Properties

  • Polarity : The methoxyethyl groups enhance solubility in polar solvents compared to alkyl or aryl substituents.
  • Applications : Primarily used as an intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals requiring tailored solubility and reactivity profiles.

Comparison with Structurally Similar Compounds

Chain Length Variations: Acetamide vs. Butanamide

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature Applications
2-Chloro-N,N-bis(2-methoxyethyl)acetamide C₈H₁₆ClNO₃ 209.67 Two-carbon acetamide backbone Intermediate in polymer synthesis
2-Chloro-N,N-bis(2-methoxyethyl)butanamide C₁₁H₂₁ClNO₃ 250.45 Four-carbon butanamide backbone Pharmaceutical precursor

Key Differences :

  • The butanamide derivative’s longer chain increases lipophilicity (predicted LogP ~1.8 vs. acetamide’s ~0.5), enhancing membrane permeability for drug delivery applications.
  • The β-chloro position in butanamide allows for steric effects that modulate reaction kinetics compared to acetamide’s α-chloro configuration.

Substituent Variations: Methoxyethyl vs. Benzyl or Chloroethyl

Compound Substituents Molecular Weight (g/mol) Key Properties
N-Benzyl-2-chloro-2-ethylbutanamide Benzyl, ethyl 239.74 High lipophilicity (XLogP3 = 3.3)
Tris(2-chloroethyl)amine Tris(chloroethyl) 204.53 Cytotoxic alkylating agent (nitrogen mustard)
This compound Bis(2-methoxyethyl) 250.45 Moderate polarity, low acute toxicity

Key Differences :

  • Benzyl vs. Methoxyethyl : The benzyl group in N-benzyl derivatives increases hydrophobicity, making it suitable for lipid-soluble drug formulations, whereas methoxyethyl groups improve aqueous solubility .
  • Chloroethyl vs. Methoxyethyl : Chloroethyl substituents (e.g., in Tris(2-chloroethyl)amine) confer high reactivity for alkylation but raise toxicity concerns. Methoxyethyl groups reduce electrophilicity, favoring safer handling .

Functional Group Comparisons: Amide vs. Amine

Compound Functional Group Stability Reactivity Profile
Tris(2-chloroethyl)amine Tertiary amine Prone to hydrolysis High (alkylates DNA/proteins)
This compound Amide Stable in aqueous media Moderate (targeted substitutions)

Key Differences :

  • Amides exhibit greater hydrolytic stability compared to amines, enabling use in aqueous reaction conditions.
  • Amines like Tris(2-chloroethyl)amine are potent alkylating agents but require stringent safety protocols due to genotoxicity .

Biological Activity

2-Chloro-N,N-bis(2-methoxyethyl)butanamide is an organic compound with the molecular formula C10H20ClNO3. It is characterized by a chloro group and two methoxyethyl groups attached to the nitrogen atom, making it a derivative of butanamide. This compound has garnered interest in both organic synthesis and medicinal chemistry due to its potential biological activity and interactions with biomolecules.

The synthesis of this compound typically involves the reaction of butanoyl chloride with N,N-bis(2-methoxyethyl)amine, facilitated by a base such as triethylamine under anhydrous conditions. The general reaction scheme can be summarized as follows:

Butanoyl chloride+N N bis 2 methoxyethyl amine2 chloro N N bis 2 methoxyethyl butanamide+HCl\text{Butanoyl chloride}+\text{N N bis 2 methoxyethyl amine}\rightarrow \text{2 chloro N N bis 2 methoxyethyl butanamide}+\text{HCl}

This compound can undergo various chemical reactions, including nucleophilic substitution, hydrolysis, and oxidation, which may affect its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes or receptors. The chloro group acts as an electrophile, facilitating nucleophilic attack by biological nucleophiles, which can lead to the formation of covalent bonds with target molecules. This interaction may modulate the activity of specific enzymes or receptors involved in various physiological processes.

Research Findings

Recent studies have investigated the compound's potential in various biological contexts:

  • Inhibition Studies : Research indicates that this compound may inhibit certain lysosomal enzymes, which could be relevant in drug-induced phospholipidosis scenarios. For instance, compounds that affect lysosomal phospholipase A2 activity have been linked to alterations in lipid metabolism within cells .
  • Cytotoxicity Assessments : Preliminary cytotoxicity assays have shown that this compound exhibits low toxicity levels in vitro, suggesting a favorable safety profile for potential therapeutic applications. The IC50 values for primary neurons and hepatocytes were calculated to be 368.2 mg/L and 403.1 mg/L, respectively .

Case Studies

  • Pharmacological Applications : In studies focusing on drug development, this compound has been explored as a precursor for synthesizing novel pharmaceutical agents. Its unique structure allows for modifications that enhance efficacy against specific targets.
  • Neuroprotective Effects : Investigations into neuroprotective properties have highlighted the compound's potential in enhancing brain-derived neurotrophic factor (BDNF) levels in animal models, which could have implications for treating neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
2-chloro-N,N-bis(2-methoxyethyl)acetamideStructurePotentially less reactive than butanamide derivative
N,N-bis(2-methoxyethyl)amineStructureLacks chloro group; serves as simpler analog
2-chloro-N,N-dimethylacetamideStructureFeatures dimethyl groups; different reactivity profile

Unique Features

The presence of both chloro and methoxyethyl groups in this compound contributes to its unique reactivity and potential biological activity. This structural diversity allows for various chemical modifications that can enhance its application in organic synthesis and medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N,N-bis(2-methoxyethyl)butanamide

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